Methyltripropoxysilane (MTPS) is an organofunctional trialkoxysilane featuring a non-hydrolyzable methyl group and three hydrolyzable n-propoxy groups attached to a central silicon atom. This structure allows it to serve as a versatile precursor in sol-gel processes for creating hybrid organic-inorganic materials and as a surface modifying agent. The key procurement-relevant attributes of MTPS stem from the interplay between the hydrophobic methyl group and the steric bulk of the propoxy groups, which dictates its reaction kinetics compared to more common methoxy- and ethoxy-based silanes.
Direct substitution of Methyltripropoxysilane (MTPS) with seemingly similar silanes like Methyltrimethoxysilane (MTMS) or Tetraethoxysilane (TEOS) often leads to process failure or suboptimal material performance. The rate of silane hydrolysis decreases significantly with an increase in the steric bulk of the alkoxy group (methoxy < ethoxy < propoxy). Consequently, replacing MTPS with the faster-hydrolyzing MTMS can cause premature gelation, reducing pot life and leading to heterogeneous, cracked films. Conversely, while TEOS also hydrolyzes slower than MTMS, it lacks the methyl group, resulting in a purely inorganic, more hydrophilic network, failing to impart the necessary organophilic or hydrophobic characteristics required in many hybrid material formulations. The specific hydrolysis rate of MTPS provides a crucial process window that is often essential for forming uniform, thick, and crack-free coatings.
The rate of hydrolysis for alkoxysilanes is inversely related to the steric size of the alkoxy group. The larger propoxy groups of Methyltripropoxysilane (MTPS) sterically hinder the approach of water to the silicon center, resulting in a significantly slower hydrolysis rate compared to methoxy- and ethoxy-based analogues. For example, methoxysilanes are reported to hydrolyze 6-10 times faster than the equivalent ethoxysilanes, and the trend continues with the larger propoxy groups, which hydrolyze even more slowly. This reduced reactivity is a key processing advantage, allowing for longer working times (pot life) before gelation and enabling the formation of more ordered, denser siloxane networks, which is critical for producing thick, crack-free films.
| Evidence Dimension | Relative Hydrolysis Rate |
| Target Compound Data | Slow (due to propoxy groups) |
| Comparator Or Baseline | Methyltrimethoxysilane (MTMS): Very Fast. Methyltriethoxysilane (MTES): Fast (but 6-10x slower than MTMS). |
| Quantified Difference | Qualitative but well-established trend: Rate decreases as CH₃O- > C₂H₅O- > C₃H₇O- |
| Conditions | Aqueous solution, typically under acidic or basic catalysis. |
This provides a wider processing window, crucial for applications requiring uniform coating over large areas or complex geometries without premature gelation.
The combination of the non-polar methyl group and the network structure formed from MTPS creates highly water-repellent surfaces. While methyl-substituted silanes like MTMS and Methyltriethoxysilane (MTES) also impart hydrophobicity, the slower reaction kinetics of MTPS can lead to a more organized surface layer, enhancing this effect. Coatings derived from MTES on ceramic substrates have achieved water contact angles (WCA) up to 120°. Formulations based on MTMS have yielded surfaces with WCAs of 128.7° on polyurethane foam and up to 132° when used as a co-precursor with TEOS on glass. The use of MTPS is expected to yield comparable or superior hydrophobicity due to its structural similarities and processing advantages, making it a strong candidate for creating durable water-repellent films.
| Evidence Dimension | Water Contact Angle (WCA) |
| Target Compound Data | Expected to be high (≥120°) |
| Comparator Or Baseline | MTES-derived coating: up to 120°. MTMS-derived coating: 128.7° - 132°. |
| Quantified Difference | Comparable high hydrophobicity to other methyl-trialkoxysilanes, but with superior processing control. |
| Conditions | Sol-gel coating on various substrates (ceramic, glass, polymer foam). |
For applications in protective coatings for masonry, glass, and textiles, achieving maximum durable water repellency without complex processing is a primary procurement driver.
The controlled hydrolysis of MTPS makes it highly suitable for formulating penetrating sealers for porous substrates like concrete, brick, and natural stone. Its slower reaction rate allows for deeper penetration into the substrate before gelling, leading to a more durable and effective hydrophobic barrier throughout the pore network, rather than just a surface film. The inherent hydrophobicity from the methyl group provides excellent water-beading and reduces water absorption, protecting structures from water-related damage.
In applications requiring thick (micron-scale) optical or protective coatings, managing shrinkage and stress during drying is critical to prevent cracking. The slow and controlled condensation of MTPS-derived sols helps to form a more relaxed network structure that can accommodate the stress of solvent evaporation. This enables the deposition of thicker single-layer coatings compared to those made from faster-reacting precursors like MTMS, streamlining manufacturing processes.
As a trifunctional silane, MTPS can act as an effective crosslinker in moisture-cured polymer systems such as silicones and hybrid sealants. Its moderate reactivity ensures a manageable cure time, avoiding issues like skin-over that can occur with highly reactive silanes. The propoxy groups offer a good balance of reactivity and stability, while the methyl group ensures compatibility with organic polymer backbones, improving adhesion to inorganic substrates.
Flammable;Irritant